N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3
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Description
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 (N-TECN-d3) is an organochlorine compound that was first synthesized in the laboratory in the 1950s. It has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a tracer molecule in biochemical and physiological studies. In addition, N-TECN-d3 has been used to investigate the mechanisms of action of various drugs and as a tool for studying the biochemical and physiological effects of drugs.
Scientific Research Applications
Protection and Deprotection of Amino Groups
- The 2,2,2-trichloroethoxycarbonyl (Troc) group has been used as a protecting group for aminoacridines, addressing the challenge of protecting aromatic amines. The introduction of butoxycarbonyl (Boc) moieties as temporary protecting groups resolves the issue of significant 2,2-dichloroethoxy-carbonyl (Dioc) by-product formation during deprotection (Zeghida & Demeunynck, 2007).
Catalysis and Nitrene Insertion
- Cobalt(II)-catalyzed intermolecular nitrene insertion using 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) has been demonstrated. Co(II)(TPP) acted as an efficient catalyst for the selective amination of various benzylic C−H bonds, forming Troc-protected amines with nitrogen gas as the sole byproduct (Lu et al., 2010).
Oxidative C-H Amination
- N-trichloroethoxysulfonyl-protected ureas and guanidines undergo oxidative C-H amination effectively, particularly for tertiary and benzylic-derived substrates. The use of the electron-withdrawn 2,2,2-trichloroethoxysulfonyl (Tces) protecting group, along with a commercial catalyst and toluene as solvent, has been shown to be effective, highlighting the potential applications in synthesizing natural products and therapeutically relevant molecules (Kim et al., 2006).
Detection of Carbonyl Compounds
- The use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) as a molecular probe for trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in water samples has been reported, providing sensitive detection with very low limits of detection and quantification (Houdier et al., 2000).
Amidation/Cyclization
- An Ir(III)-catalyzed direct C-H amidation/cyclization using 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) as the aminocarbonyl source is efficient and highly regioselective. It aids in the production of various functionalized quinazoline-2,4(1H,3H)-diones, which are crucial building blocks and synthetic intermediates for biologically and medicinally important compounds (Zhang et al., 2016).
properties
IUPAC Name |
ethyl (1R,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHGBHOTGMYPHH-XRCRJJCMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858514 |
Source
|
Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 | |
CAS RN |
1246820-72-3 |
Source
|
Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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